molecular formula C36H46N6O8 B13385770 but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile

but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile

Cat. No.: B13385770
M. Wt: 690.8 g/mol
InChI Key: ZSBITJKBOWVCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

But-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile: is a complex organic compound that combines the structural features of butenedioic acid and indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction efficiency and minimize waste, ensuring a cost-effective production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate cellular pathways and molecular interactions, providing insights into biological processes .

Medicine: In medicine, but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Butenedioic acid derivatives: These compounds share the butenedioic acid moiety and exhibit similar chemical reactivity.

    Indole derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid and indole-3-carbinol, have comparable biological activities.

Uniqueness: But-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile is unique due to its combined structural features, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications across various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C36H46N6O8

Molecular Weight

690.8 g/mol

IUPAC Name

but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile

InChI

InChI=1S/2C16H21N3O2.C4H4O4/c2*1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14;5-3(6)1-2-4(7)8/h2*4-7,12,18-20H,9-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)

InChI Key

ZSBITJKBOWVCCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.